molecular formula C20H24FNO5S B11070599 3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate

3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate

Cat. No.: B11070599
M. Wt: 409.5 g/mol
InChI Key: ZVLUCFTVMHZXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate is an organic compound characterized by its complex structure, which includes a sulfonyl group, a fluoro-substituted aromatic ring, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate typically involves multiple steps:

  • Formation of the Sulfonyl Amide Intermediate

      Starting Materials: 5-Fluoro-2-methoxyaniline and sulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the sulfonyl amide intermediate.

  • Esterification

      Starting Materials: The sulfonyl amide intermediate and 3-methylbutyl bromoacetate.

      Reaction Conditions: The esterification is typically performed using a base such as potassium carbonate in an aprotic solvent like acetonitrile at elevated temperatures (60-80°C).

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.

    Catalysts: Use of phase-transfer catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidation of the ester group can lead to the formation of carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction of the ester group can yield alcohols.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like dimethylformamide.

      Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonyl group.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents:

Industry

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methylbutyl {[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluoro-substituted aromatic ring enhances binding affinity through hydrophobic interactions and potential hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutyl {[(5-chloro-2-methoxyphenyl)sulfonyl]amino}(phenyl)acetate: Similar structure but with a chlorine substituent instead of fluorine.

    3-Methylbutyl {[(5-fluoro-2-ethoxyphenyl)sulfonyl]amino}(phenyl)acetate: Similar structure but with an ethoxy group instead of methoxy.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom enhances the compound’s stability and binding affinity compared to chlorine or hydrogen-substituted analogs.

    Methoxy Group: The methoxy group provides additional sites for hydrogen bonding, potentially increasing the compound’s solubility and reactivity.

Properties

Molecular Formula

C20H24FNO5S

Molecular Weight

409.5 g/mol

IUPAC Name

3-methylbutyl 2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C20H24FNO5S/c1-14(2)11-12-27-20(23)19(15-7-5-4-6-8-15)22-28(24,25)18-13-16(21)9-10-17(18)26-3/h4-10,13-14,19,22H,11-12H2,1-3H3

InChI Key

ZVLUCFTVMHZXMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.